C2-Symmetric Diphosphine Ligand Derived from This Compound Achieves >99% ee in Pd-Catalyzed Allylic Alkylation
When (2S)-2-amino-1-(diphenylphosphino)-3-methylbutane (the target compound) was used as a chiral building block to construct C2-symmetric diphosphine ligand 1, the resulting Pd catalyst achieved >99% enantiomeric excess in allylic alkylation of 2-cyclohexen-1-yl pivalate [1]. This performance benchmark exceeds the 91–94% ee range reported for ferrocenyl P,N-ligands such as (Sp,Sc)-3 in the same reaction class under comparable conditions [2].
| Evidence Dimension | Enantioselectivity in Pd-catalyzed allylic alkylation |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | (Sp,Sc)-3 (ferrocenyl P,N-ligand): 91–94% ee |
| Quantified Difference | 5–8 percentage point ee advantage |
| Conditions | Pd-catalyzed allylic alkylation of cycloalkenyl substrates |
Why This Matters
For pharmaceutical intermediate synthesis where regulatory specifications often require >98% ee, the 5–8 percentage point enantioselectivity advantage translates directly to reduced purification burden and higher isolated yields.
- [1] Saitoh, A.; Misawa, M.; Morimoto, T. A new C2-symmetric chiral diphosphine ligand: Palladium-catalyzed enantioselective allylic alkylation of cycloalkenyl substrate. Tetrahedron: Asymmetry 1999, 10, 1025–1028. View Source
- [2] Synthesis and Characterization of New, Chiral P−N Ligands and Their Use in Asymmetric Allylic Alkylation. Organometallics 2011, 30, 92−99% conversions, 91−94% ee. View Source
